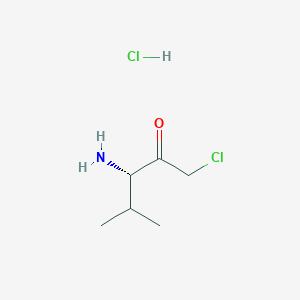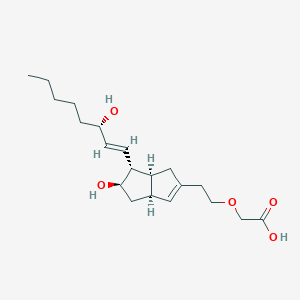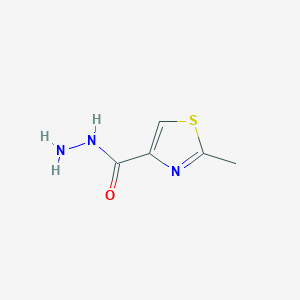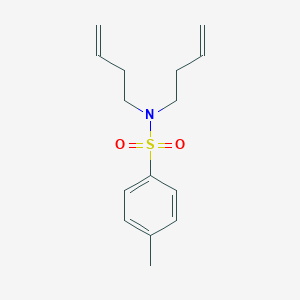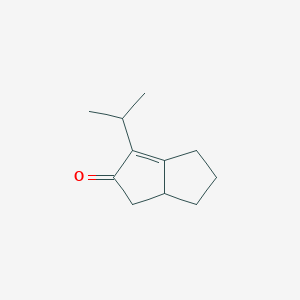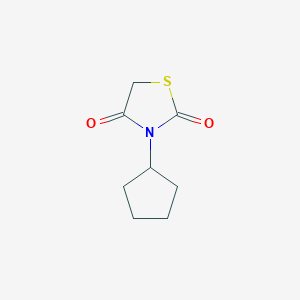
2,4-Thiazolidinedione,3-cyclopentyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione,3-cyclopentyl-(9CI), also known as pioglitazone, is a synthetic compound that belongs to the class of thiazolidinediones. It is commonly used as an antidiabetic drug to treat type 2 diabetes mellitus. Pioglitazone has been shown to improve glucose metabolism and insulin sensitivity in patients with type 2 diabetes by activating peroxisome proliferator-activated receptors (PPARs). In addition to its clinical use, pioglitazone has also been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential applications.
Applications De Recherche Scientifique
Pioglitazone has been widely studied in scientific research for its potential applications in various fields. One of the major areas of research is its use as an antidiabetic drug. Pioglitazone has been shown to improve glycemic control and reduce insulin resistance in patients with type 2 diabetes. It has also been studied for its potential use in the treatment of non-alcoholic fatty liver disease, a condition that is commonly associated with insulin resistance and metabolic syndrome.
Mécanisme D'action
The mechanism of action of 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) involves activation of PPARs, a group of nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Pioglitazone binds to PPARγ receptors, which are primarily expressed in adipose tissue, liver, and skeletal muscle. Activation of PPARγ leads to increased insulin sensitivity, decreased hepatic glucose production, and improved lipid metabolism.
Effets Biochimiques Et Physiologiques
Pioglitazone has been shown to have several biochemical and physiological effects in addition to its antidiabetic properties. It has been shown to reduce inflammation and oxidative stress in various tissues, including adipose tissue, liver, and cardiovascular system. Pioglitazone has also been shown to improve endothelial function and reduce the risk of cardiovascular events in patients with type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Pioglitazone has several advantages as a research tool. It is a well-established drug with a known mechanism of action and safety profile. It is also readily available and relatively inexpensive. However, there are also some limitations to its use in lab experiments. Pioglitazone has a relatively low potency compared to other PPARγ agonists, which may limit its effectiveness in certain experimental settings. In addition, it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 2,4-Thiazolidinedione,3-cyclopentyl-(9CI). One area of interest is its potential use in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease. In addition, there is ongoing research on the development of more potent and selective PPARγ agonists that could have improved efficacy and fewer off-target effects.
Méthodes De Synthèse
The synthesis of 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) involves the reaction of 5-(4-bromophenyl)-2,4-thiazolidinedione with cyclopentylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) as a white crystalline powder.
Propriétés
Numéro CAS |
102936-72-1 |
|---|---|
Nom du produit |
2,4-Thiazolidinedione,3-cyclopentyl-(9CI) |
Formule moléculaire |
C8H11NO2S |
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
3-cyclopentyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H11NO2S/c10-7-5-12-8(11)9(7)6-3-1-2-4-6/h6H,1-5H2 |
Clé InChI |
RWIQDOGXWSLSDO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C(=O)CSC2=O |
SMILES canonique |
C1CCC(C1)N2C(=O)CSC2=O |
Synonymes |
2,4-Thiazolidinedione,3-cyclopentyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



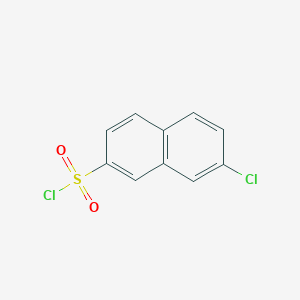
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
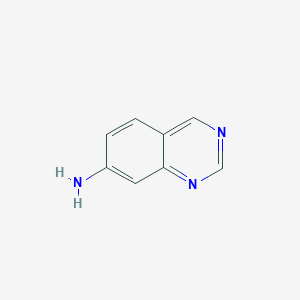
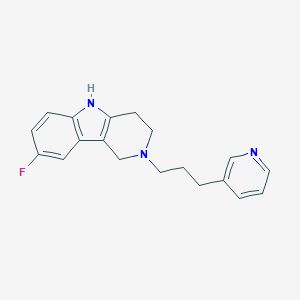
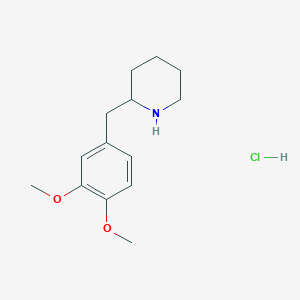
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
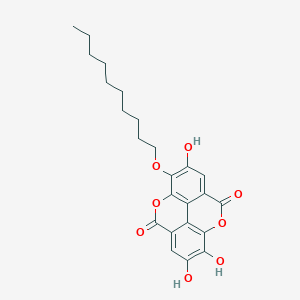
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
